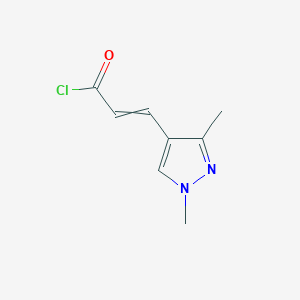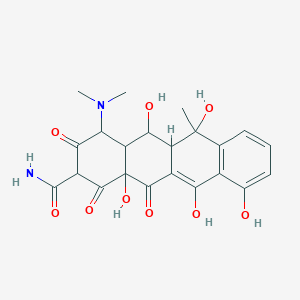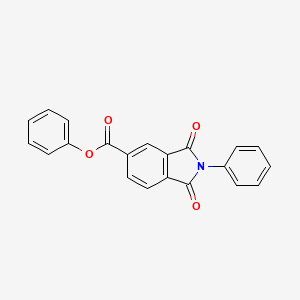
(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl chloride: is an organic compound characterized by the presence of a pyrazole ring substituted with acryloyl chloride
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl chloride typically involves the reaction of 1,3-dimethyl-1H-pyrazole with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as recrystallization or distillation to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.
Polymerization: The acryloyl group can undergo polymerization reactions, making the compound useful in the synthesis of polymeric materials.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Bases such as triethylamine or pyridine.
Solvents: Dichloromethane, tetrahydrofuran, or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield an amide derivative, while reaction with an alcohol would yield an ester.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl chloride is used as a building block in the synthesis of more complex organic molecules.
Polymer Chemistry: The acryloyl group allows for polymerization, making it useful in the development of new polymeric materials.
Biology and Medicine:
Drug Development: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Bioconjugation: It can be used to modify biomolecules, such as proteins or peptides, for various biological applications.
Industry:
Material Science: The compound’s ability to undergo polymerization makes it useful in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl chloride involves its reactivity with nucleophiles. The acryloyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various applications, such as drug development and bioconjugation, where the compound can modify specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
(2E)-3-(1H-pyrazol-4-yl)acryloyl chloride: Lacks the dimethyl substitution on the pyrazole ring.
(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid: Contains a carboxylic acid group instead of the chloride.
Uniqueness: The presence of both the dimethyl-substituted pyrazole ring and the acryloyl chloride group makes (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl chloride unique. This combination of functional groups provides a balance of reactivity and stability, making it versatile for various applications in organic synthesis, medicinal chemistry, and material science.
Eigenschaften
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-6-7(3-4-8(9)12)5-11(2)10-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOELUJYYFJRNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=CC(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide](/img/structure/B12470400.png)

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12470412.png)


![N-(3-methoxypropyl)-2-[(naphthalen-2-ylsulfonyl)amino]benzamide](/img/structure/B12470427.png)
![3-[(1E)-2-phenylethenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B12470429.png)

![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide](/img/structure/B12470443.png)
![2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12470445.png)
![2-[2-(4-Nitrophenyl)ethynyl]anthracene](/img/structure/B12470450.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B12470456.png)
![2-Oxo-2-phenylethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470460.png)
